Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate
Description
Methyl 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoate is a heterocyclic compound featuring a furan ring esterified at the 2-position and substituted at the 5-position with a (4-nitro-1H-pyrazol-1-yl)methyl group. Its molecular formula is inferred as C₁₀H₉N₃O₅, with a molecular weight of 251.20 g/mol (calculated based on structural analogs) . While direct structural data for this compound is absent in the provided evidence, related methyl furoate derivatives (e.g., indazolyl or phenylethynyl analogs) have been characterized using X-ray crystallography and refined via SHELXL .
Properties
IUPAC Name |
methyl 5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5/c1-17-10(14)9-3-2-8(18-9)6-12-5-7(4-11-12)13(15)16/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXGWRMIILNDHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate typically involves the reaction of 4-nitro-1H-pyrazole with furan-2-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The furan and pyrazole rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for catalytic hydrogenation, and various bases and acids for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-(4-Amino-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester, while substitution reactions can introduce various functional groups onto the furan or pyrazole rings .
Scientific Research Applications
Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan and pyrazole rings can also interact with enzymes and receptors, modulating their activity and resulting in specific biological outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoate with structurally related methyl furoate derivatives, highlighting substituent effects on physicochemical properties and applications.
Key Findings from Comparative Analysis:
Substituent Effects on Molecular Weight :
- Nitro-pyrazolylmethyl and indazolyl substituents increase molecular weight compared to simpler groups (e.g., phenylethynyl) due to additional nitrogen and oxygen atoms.
- Piperidinylmethyl derivatives exhibit intermediate weights, influenced by aliphatic vs. aromatic substituents .
Thermal Stability :
- Aromatic substituents (e.g., phenylethynyl or benzyl-indazolyl) correlate with higher melting/boiling points (79–138°C) due to π-stacking and rigidity .
- Aliphatic substituents (e.g., piperidinylmethyl) likely reduce thermal stability, favoring liquid or amorphous forms .
Biological Relevance: Indazolyl and nitro-pyrazolyl derivatives show promise in enzyme modulation (e.g., guanylate cyclase), attributed to electron-withdrawing nitro groups enhancing ligand-receptor interactions .
Synthetic Methods :
- Methyl furoates are typically synthesized via esterification of carboxylic acid precursors or nucleophilic substitution (e.g., benzylation of indazolyl derivatives using NaH/THF) .
Structural and Analytical Techniques
- X-ray Crystallography : SHELX programs (SHELXL, SHELXD) are widely used for refining crystal structures of methyl furoate derivatives, enabling precise determination of bond lengths and angles .
- Chromatography : HPLC and silica gel chromatography are critical for purifying analogs like methyl 5-(1-benzyl-1H-indazol-3-yl)-2-furoate .
- Spectroscopy : ¹H NMR and mass spectrometry confirm substituent identity and purity (>95% for most compounds) .
Biological Activity
Methyl 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoate (CAS Number: 402614-78-2) is a compound of interest due to its complex structure and potential biological activities. The compound features a pyrazole ring, known for its diverse pharmacological properties, and a furoate moiety that may enhance its biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C10H9N3O5
- Molecular Weight : 251.2 g/mol
- Structure : The compound consists of a furan ring linked to a nitro-substituted pyrazole, which is a common scaffold in medicinal chemistry.
The biological activity of this compound can be attributed to the following mechanisms:
- Enzyme Inhibition : Pyrazole derivatives often exhibit inhibitory effects on various enzymes, including cyclooxygenases (COX), which are involved in inflammatory pathways.
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties, suggesting that this compound may also exhibit such activities.
- Anti-inflammatory Effects : The presence of the pyrazole ring is associated with anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens. For instance, studies have shown that compounds structurally related to this compound demonstrate effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been highlighted in several studies. Pyrazole derivatives have been reported to reduce pro-inflammatory cytokines like TNF-α and IL-6 in vitro . For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Case Studies
A notable study investigated the synthesis and biological evaluation of pyrazole derivatives, including this compound. The findings indicated that these compounds exhibited significant activity against tumor necrosis factor (TNF) pathways and showed promise as therapeutic agents for inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Spectroscopic Characterization
Q: Which spectroscopic techniques are most effective for confirming the structural integrity of Methyl 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoate? A:
- 1H/13C NMR : Assign peaks for the nitro-pyrazole ring (δ ~8.5–9.0 ppm for pyrazole protons, δ ~150–160 ppm for nitro-substituted carbons) and furan ester (δ ~6.5–7.5 ppm for furan protons, δ ~165 ppm for the ester carbonyl).
- FTIR : Confirm the presence of nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and ester (1720–1740 cm⁻¹ C=O stretch) functional groups.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 281.0642 for C10H9N3O5) and fragmentation patterns .
Crystallographic Data Analysis
Q: How can researchers resolve discrepancies in crystallographic data for this compound derivatives? A: Use SHELXL for refinement, particularly its twin-detection algorithms (e.g., BASF parameter) for handling twinned crystals. Key steps include:
Data Collection : High-resolution (<1.0 Å) datasets reduce ambiguity in electron density maps.
Anisotropic Refinement : Apply displacement parameter restraints for light atoms (e.g., H atoms) using SHELXL’s ISOR and DELU commands.
Validation : Check for overfitting using Rfree and leverage tools like PLATON to analyze voids, hydrogen bonding, and π-π interactions .
Reactivity and Functional Group Contributions
Q: What experimental strategies can elucidate the role of the nitro group in the compound’s reactivity? A:
- Comparative Studies : Synthesize analogs with substituents (e.g., -NH2, -CN) replacing the nitro group and compare reaction kinetics in nucleophilic/electrophilic assays.
- Electrochemical Analysis : Cyclic voltammetry reveals redox behavior linked to the nitro group’s electron-withdrawing effects.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .
Handling Anisotropic Displacement in Crystallography
Q: How should researchers interpret anisotropic displacement parameters (ADPs) in the compound’s crystal structure? A: ADPs (modeled as ellipsoids in ORTEP) indicate thermal motion or static disorder. For this compound:
- High ADPs in the nitro group suggest rotational flexibility or weak intermolecular interactions.
- Low ADPs in the furan ring imply rigidity due to conjugation. Use WinGX/ORTEP to visualize ellipsoids and refine using SHELXL’s SIMU and DELU restraints to prevent overparameterization .
Biological Activity Profiling
Q: What methodologies are suitable for evaluating the compound’s potential pharmacological activity? A:
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or FRET-based assays.
- Docking Studies : Perform molecular docking (AutoDock Vina, Glide) to predict binding modes with proteins like nitroreductases.
- ADMET Prediction : Use QSAR models to estimate bioavailability, toxicity, and metabolic stability .
Thermal Stability and Degradation Pathways
Q: How can researchers assess the thermal stability of this compound? A:
- TGA/DSC : Measure decomposition onset temperatures (typically >200°C for nitroaromatics) and identify exothermic events linked to nitro group decomposition.
- LC-MS Stability Studies : Incubate the compound at elevated temperatures and monitor degradation products (e.g., demethylation or nitro reduction derivatives) .
Computational Analysis of Electronic Properties
Q: Which computational approaches best predict the compound’s electronic properties for materials science applications? A:
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (DFT/B3LYP) to assess charge-transfer potential.
- Solvatochromism Studies : Simulate UV-Vis spectra (TD-DFT) in solvents of varying polarity to evaluate solvatochromic shifts.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reaction mechanism hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
